1,4,7,10-Tetraoxa-13-azacyclopentadecane
Overview
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as 1-Aza-15-crown-5, is a chemical compound with the empirical formula C10H21NO4 . It has a molecular weight of 219.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 15-membered ring with four oxygen atoms and one nitrogen atom . The remaining 10 atoms in the ring are carbon atoms .
Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 35-37°C . It is soluble in water . The compound has a density of 1.1223 (rough estimate) .
Scientific Research Applications
Complexation and Fluorescence
1,4,7,10-Tetraoxa-13-azacyclopentadecane is notable for its ability to form complexes with various metal ions. This compound, along with its derivatives, is used in creating fluorescent complexes. For instance, its complexation with alkali metal ions results in fluorescent complexes, with significant fluorescence quantum yields being observed (Geue et al., 2003). Similarly, a rhodamine B-based sensor incorporating this compound shows high selectivity for Fe3+ ions, further demonstrating its utility in fluorescence applications (Bao et al., 2015).
Synthesis and Electrochemistry
The synthesis of crown ether dithiocarbamates utilizing this compound has been explored. This research is significant for understanding the molecular dynamics and electrochemistry of these compounds (Granell et al., 1990). Additionally, its use in creating colorimetric detection systems for metal ions like Hg2+ and Mg2+ has been investigated, demonstrating its versatility in sensory applications (Tian & Ihmels, 2011).
Metal Cation Sensing
This compound's potential in designing metal-cation probes has been explored. Studies show that combining 1-aza-15-crown-5 ether with other components can create highly sensitive fluorescent sensors for metal cations (Wu et al., 2004). The cadmium complex formed from this compound demonstrates its application in crystal and molecular structure studies, contributing to our understanding of metal-ligand interactions (Byriel et al., 1993).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,4,7,10-Tetraoxa-13-azacyclopentadecane plays a crucial role in biochemical reactions by acting as a ligand that can form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it has been shown to form stable complexes with large metal ions such as strontium and lead . These interactions are essential for various biochemical processes, including catalysis and molecular recognition.
Cellular Effects
This compound influences various cellular processes by interacting with metal ions and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to form complexes with metal ions can modulate the activity of metalloenzymes, thereby influencing cellular functions. Additionally, its interactions with proteins and other biomolecules can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions and other biomolecules. This compound can bind to metal ions through its oxygen and nitrogen atoms, forming coordination bonds. These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance the activity of certain enzymes and improve cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of metalloenzymes. Additionally, this compound can interact with cofactors and other biomolecules, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s ability to form stable complexes with metal ions also plays a role in its transport and distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for its interactions with enzymes, proteins, and other biomolecules, ultimately influencing its biochemical activity .
Properties
IUPAC Name |
1,4,7,10-tetraoxa-13-azacyclopentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOQSZSDIHZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217147 | |
Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66943-05-3 | |
Record name | Aza-15-crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66943-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066943053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-tetraoxa-13-azacyclopentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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